molecular formula C13H10ClNO2S B2574489 (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate CAS No. 848567-58-8

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate

Cat. No.: B2574489
CAS No.: 848567-58-8
M. Wt: 279.74
InChI Key: PRJXJIYQIVUYQR-VOTSOKGWSA-N
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Description

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is a chemical compound that features a thiazole ring substituted with a chloro group and a phenylpropenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate typically involves the reaction of (2-chloro-1,3-thiazol-5-yl)methanol with (E)-3-phenyl-2-propenoic acid in the presence of a suitable esterification agent. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylpropenoate ester moiety can also participate in binding interactions, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-1,3-thiazol-5-yl)methyl acetate
  • (2-chloro-1,3-thiazol-5-yl)methanol
  • (2-chloro-1,3-thiazol-5-yl)methyl phenyl ether

Uniqueness

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is unique due to its specific combination of a thiazole ring with a phenylpropenoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-13-15-8-11(18-13)9-17-12(16)7-6-10-4-2-1-3-5-10/h1-8H,9H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJXJIYQIVUYQR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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